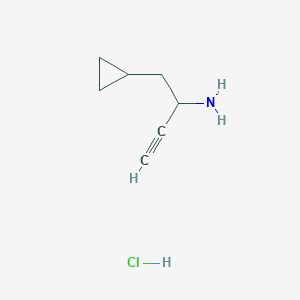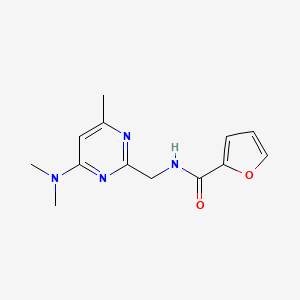![molecular formula C15H18FNO2 B2843323 Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287266-05-9](/img/structure/B2843323.png)
Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a chemical compound that is commonly known as MAF. It is a synthetic opioid receptor agonist that has been used in scientific research to study the opioid receptors in the brain. MAF is a highly potent and selective agonist for the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Mecanismo De Acción
MAF acts as an agonist for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. When MAF binds to the receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of pain perception. MAF also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and Physiological Effects:
MAF has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce dose-dependent respiratory depression, which is a common side effect of opioids. MAF has been shown to have a longer duration of action than other opioids, making it a potential candidate for long-term pain management.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAF has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. It has also been shown to have a longer duration of action than other opioids, making it a valuable tool for studying the receptor's function. However, MAF is a synthetic opioid and has potential for abuse, making it important to handle with care and use in a controlled environment.
Direcciones Futuras
There are several future directions for research on MAF, including its potential as a long-term pain management tool. MAF's longer duration of action and potency make it a promising candidate for chronic pain management. Additionally, further research could be done on the pharmacokinetics and pharmacodynamics of MAF, as well as its effects on the central nervous system. Overall, MAF has the potential to be a valuable tool for studying the mu-opioid receptor and its role in pain management.
Métodos De Síntesis
MAF is synthesized through a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-fluoro-3-methylbenzaldehyde with cyclohexanone in the presence of sodium hydroxide to form 4-fluoro-3-methylphenylcyclohexanone. This intermediate is then reacted with 1,1,1-tris(hydroxymethyl)propane in the presence of p-toluenesulfonic acid to form the bicyclic intermediate. The final step involves the reaction of the bicyclic intermediate with methyl chloroacetate in the presence of potassium carbonate to form MAF.
Aplicaciones Científicas De Investigación
MAF has been used in scientific research to study the mu-opioid receptor and its role in pain management. It has been shown to be highly potent and selective for the mu-opioid receptor, making it a valuable tool for studying the receptor's function. MAF has also been used to study the pharmacokinetics and pharmacodynamics of opioids, as well as their effects on the central nervous system.
Propiedades
IUPAC Name |
methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO2/c1-9-5-10(3-4-11(9)16)14-6-15(7-14,8-14)12(17)13(18)19-2/h3-5,12H,6-8,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJGGBIAKHKMDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC(C2)(C3)C(C(=O)OC)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B2843242.png)
![N-{4-[3-oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2843243.png)
![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)
![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)
![N-{2-[(3,4-dichlorobenzoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2843249.png)


![ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)



![8-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2843258.png)
